4-Pentanoylphenyl furan-2-carboxylate
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Overview
Description
4-Pentanoylphenyl furan-2-carboxylate is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentanoylphenyl furan-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-pentanoylphenyl acetic acid with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Pentanoylphenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pentanoylphenyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Pentanoylphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death . In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylates: These compounds share a similar furan ring structure but differ in the position and type of substituents.
Furan-2-carboxylic acid derivatives: These derivatives have similar chemical properties and applications but may vary in their biological activity and reactivity.
Uniqueness
4-Pentanoylphenyl furan-2-carboxylate is unique due to its specific combination of the furan ring and the pentanoylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(4-pentanoylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-2-3-5-14(17)12-7-9-13(10-8-12)20-16(18)15-6-4-11-19-15/h4,6-11H,2-3,5H2,1H3 |
InChI Key |
CETNCYOYHJOBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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